molecular formula C10H14O2 B2884231 3-(2-Methylpropoxy)phenol CAS No. 91950-13-9

3-(2-Methylpropoxy)phenol

Cat. No.: B2884231
CAS No.: 91950-13-9
M. Wt: 166.22
InChI Key: WTFGCLZKNHMTOD-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)phenol is a phenolic compound characterized by a hydroxyl group (-OH) at the para position of the benzene ring and a 2-methylpropoxy (isobutoxy) substituent at the meta position. The isobutoxy group consists of a branched four-carbon chain (C₄H₉O), which distinguishes it from linear alkoxy chains. For instance, derivatives containing the 4-(2-methylpropoxy)benzyl group are utilized in pharmaceuticals such as pimavanserin, a drug for Parkinson’s disease psychosis .

Properties

IUPAC Name

3-(2-methylpropoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFGCLZKNHMTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Methylpropoxy)phenol can be synthesized through the reaction of 2-methyl-1-propanol with 3-fluorophenol. This reaction typically involves the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of 3-(2-Methylpropoxy)phenol may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylpropoxy)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

3-(2-Methylpropoxy)phenol has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-(2-Methylpropoxy)phenol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on alkoxy-substituted phenolic compounds, emphasizing chain length, branching, and functional group positioning.

Substituent Chain Length and Branching

Alkoxy groups significantly influence solubility, lipophilicity, and biological activity. Key comparisons include:

Compound Name Substituent Position Alkoxy Group Structure Key Applications/Properties Reference
3-(2-Methylpropoxy)phenol Meta Branched (isobutoxy) Building block for pharmaceuticals
4-Butoxyphenol () Para Linear (butoxy) Intermediate in organic synthesis
4-Pentyloxyphenol () Para Linear (pentyloxy) Not specified; structural analog
4-Hexyloxyphenol () Para Linear (hexyloxy) Not specified; structural analog
2-Fluorophenol () Ortho Fluorine substituent Industrial solvent/chemical precursor
  • Branching vs. Linearity: The isobutoxy group in 3-(2-Methylpropoxy)phenol enhances steric bulk compared to linear alkoxy chains (e.g., butoxy or pentyloxy). This branching may reduce water solubility but improve lipid membrane permeability, a critical factor in drug design .
  • Positional Effects: Meta-substitution in 3-(2-Methylpropoxy)phenol contrasts with para-substituted analogs (e.g., 4-butoxyphenol).

Physicochemical Properties

Although direct data for 3-(2-Methylpropoxy)phenol are unavailable, inferences can be drawn:

  • Lipophilicity: The branched isobutoxy group likely increases logP (octanol-water partition coefficient) compared to shorter or linear chains, enhancing membrane permeability.
  • Thermal Stability: Branched alkoxy groups generally lower melting points compared to linear analogs due to reduced crystallinity (e.g., 3-(2-Methoxyphenyl)propanoic acid in has a mp of 85–89°C) .

Biological Activity

3-(2-Methylpropoxy)phenol, also known by its chemical identifier 91950-13-9, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Chemical Structure and Properties

3-(2-Methylpropoxy)phenol features a phenolic hydroxyl group attached to a propoxy side chain, which influences its reactivity and biological interactions. The presence of the methyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Phenolic compounds like 3-(2-Methylpropoxy)phenol exhibit several mechanisms of action:

  • Antioxidant Activity : These compounds can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is crucial for preventing cellular damage and maintaining homeostasis.
  • Enzyme Interaction : 3-(2-Methylpropoxy)phenol interacts with various enzymes and proteins, modulating their activity through both covalent and non-covalent interactions. This can influence metabolic pathways and cellular signaling.
  • Endocrine Disruption : Similar to other phenolic compounds, it has been suggested that 3-(2-Methylpropoxy)phenol may interact with estrogen receptors, potentially leading to endocrine disruption. Such interactions could have implications for reproductive health .

Antioxidant Properties

The antioxidant activity of 3-(2-Methylpropoxy)phenol is significant in mitigating oxidative damage in various cell types. Studies indicate that it acts as a free radical scavenger, which is beneficial in conditions characterized by oxidative stress.

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties, which could be leveraged in therapeutic contexts to treat inflammatory diseases. Its role in modulating inflammatory pathways suggests potential utility in clinical settings.

Cellular Effects

The compound influences cellular metabolism and gene expression, affecting processes such as apoptosis and proliferation. It has been shown to impact cell signaling pathways that are critical for maintaining normal cellular functions.

Case Studies

  • In Vitro Studies : Laboratory studies have shown that 3-(2-Methylpropoxy)phenol can reduce the viability of cancer cells through apoptosis induction while sparing normal cells, highlighting its potential as a selective anticancer agent.
  • Animal Models : In animal studies, varying dosages of the compound revealed dose-dependent effects on oxidative stress markers and inflammatory cytokines, suggesting a therapeutic window where beneficial effects are maximized while minimizing toxicity.

Comparison with Similar Compounds

The biological activity of 3-(2-Methylpropoxy)phenol can be compared with other phenolic compounds:

CompoundStructureKey Activity
3-IsobutoxyphenolSimilarAntioxidant
3-EthoxyphenolSimilarAntimicrobial
4-tert-butylphenolDifferent substituentEndocrine disruptor

This table illustrates how structural variations can lead to differences in biological activity among phenolic compounds.

Pharmaceutical Industry

Due to its antioxidant and anti-inflammatory properties, 3-(2-Methylpropoxy)phenol is being explored as a potential precursor for drug development aimed at treating oxidative stress-related conditions.

Industrial Use

In industrial applications, it serves as an important building block for synthesizing specialty chemicals and materials due to its unique chemical properties.

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